Glycyl-L-glutamine monohydrate
CAS No.: 131115-71-4
Cat. No.: VC21194715
Molecular Formula: C7H15N3O5
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131115-71-4 |
---|---|
Molecular Formula | C7H15N3O5 |
Molecular Weight | 221.21 g/mol |
IUPAC Name | (2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate |
Standard InChI | InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 |
Standard InChI Key | KLFWVRQACSYLOH-WCCKRBBISA-N |
Isomeric SMILES | C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O |
SMILES | C(CC(=O)N)C(C(=O)O)NC(=O)CN.O |
Canonical SMILES | C(CC(=O)N)C(C(=O)O)NC(=O)CN.O |
Introduction
Chemical Structure and Properties
Glycyl-L-glutamine monohydrate consists of glycine and L-glutamine joined by a peptide bond, with one water molecule incorporated into its crystal structure. The compound demonstrates several distinct physical and chemical characteristics that contribute to its biological significance.
Molecular Information
Glycyl-L-glutamine monohydrate has the chemical formula C₇H₁₅N₃O₅ and a molecular weight of 221.21 g/mol . It is registered under multiple CAS numbers in different databases, including 172669-64-6 and 13115-71-4 . The compound is structurally characterized by a peptide bond joining the carboxyl group of glycine to the amino group of L-glutamine, forming a dipeptide with an additional water molecule in its crystal lattice.
Physical Properties
The physical properties of Glycyl-L-glutamine monohydrate are summarized in the following table:
Stability Characteristics
Glycyl-L-glutamine monohydrate is notable for its hygroscopic nature and requires appropriate storage conditions. It is recommended to store the compound in a dark place under an inert atmosphere, preferably in a freezer below -20°C . The compound shows slight solubility in aqueous acid and water, which influences its applications in various biochemical studies .
Synthesis Methods
Several approaches have been developed for the synthesis of Glycyl-L-glutamine monohydrate, ranging from laboratory-scale preparations to industrial production methods.
Laboratory Synthesis
The laboratory synthesis of Glycyl-L-glutamine monohydrate typically follows a peptide synthesis approach. A common method involves the protection of the N-terminal of glycine with tert-butoxycarbonyl (Boc) anhydride to form N-(tert-butoxycarbonyl)-glycine. This intermediate is then condensed with L-glutamine using chloroformate through a mixed anhydride method, followed by deprotection with trifluoroacetic acid and recrystallization to obtain the pure product .
Analytical Determination
For analytical purposes, Glycyl-L-glutamine monohydrate can be determined using precolumn derivatization reverse-phase high-performance liquid chromatography (RP-HPLC). This method employs 2,4-dinitrofluorobenzene (DNFB) as a precolumn derivative reagent. The derivative, 2,4-dinitrophenyl-N-glycyl-L-glutamine monohydrate (DNP-GGM), is formed under alkaline conditions at 80°C and subsequently analyzed by HPLC using an ODS column with an acetonitrile-aqueous solution of 0.05 mol·L⁻¹ sodium acetate (pH 6.4) as the mobile phase. This analytical method shows good linearity in the range of 16-80 μg·mL⁻¹ with an RSD of 0.31% .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of Glycyl-L-glutamine monohydrate is characterized by rapid hydrolysis and efficient utilization in the body.
Absorption and Distribution
When infused intravenously, Glycyl-L-glutamine is rapidly and quantitatively hydrolyzed to its constituent amino acids—glycine and glutamine. The volume of distribution approximates that of the blood volume, indicating limited tissue distribution .
Metabolism and Excretion
Multiple tissues participate in the hydrolysis of Glycyl-L-glutamine, with the kidneys playing the quantitatively most important role. The liver, skeletal muscle, intestine, and plasma also contribute to the clearance of this dipeptide. The half-life of Glycyl-L-glutamine is short, less than 30 minutes, and the mean clearance is approximately 91 mL/min. Notably, less than 2% of the dipeptide is excreted unchanged in the urine .
Urinary Excretion Patterns
In clinical trials, the urinary excretion of Glycyl-L-glutamine amounted to 3-4% of the administered amount, indicating efficient metabolism and utilization in the body .
Biological Activities
Glycyl-L-glutamine monohydrate exhibits diverse biological activities, making it a compound of interest in various research areas.
Neurotrophic Effects
Research has demonstrated that Glycyl-L-glutamine possesses neurotrophic properties, particularly in maintaining acetylcholinesterase (AChE) levels in neural tissues. In an experimental study involving denervated cat superior cervical ganglia, infusion of Glycyl-L-glutamine resulted in significant increases in AChE and butyrylcholinesterase (BtChE) levels at specific concentrations .
Further analysis of the molecular forms of acetylcholinesterase revealed that Glycyl-L-glutamine treatment led to an increased proportion of the globular monomeric G1 form, and to a lesser extent, the dimeric G2 and tetrameric membranous G4 forms of acetylcholinesterase. This suggests that Glycyl-L-glutamine specifically enhances the biosynthesis of the monomeric G1 form of acetylcholinesterase without promoting the polymerization of G1 into more complex forms .
Cardioprotective Properties
Glycyl-L-glutamine dipeptide supplementation has shown significant cardioprotective effects in experimental models of burn injury. A study examining myocardial damage following burn injury found that administration of Glycyl-L-glutamine dipeptide resulted in reduced serum levels of cardiac enzymes (CK, LDH, AST) and blood lactic acid, along with increased myocardial ATP and glutathione (GSH) content compared to untreated burned animals .
The cardioprotective mechanism appears to involve improved energy metabolism in cardiomyocytes. Specifically, Glycyl-L-glutamine supplementation enhances aerobic oxidation, inhibits anaerobic glycolysis, reduces lactic acid accumulation, and promotes ATP synthesis in cardiac tissue following injury .
Myocardial Preservation Effects
A comprehensive study on burn-induced myocardial damage demonstrated that Glycyl-L-glutamine dipeptide supplementation significantly reduced water content in the myocardium compared to untreated burned animals. The maximum water content in untreated animals was observed at 48 hours post-burn, while Glycyl-L-glutamine treatment effectively reversed this change .
The study also documented changes in myocardial zymogram activities, with serum AST, CK, and LDH levels increasing after burn injury but showing significant reductions with Glycyl-L-glutamine treatment. Additionally, blood lactic acid content, which reached its maximum at 24 hours post-burn, was significantly lower in the Glycyl-L-glutamine-treated group .
Chemical Reactivity and Complex Formation
Glycyl-L-glutamine monohydrate demonstrates interesting chemical reactivity, particularly in forming complexes with metal ions.
Complex with Bismuth Trichloride
A novel peptide complex of Glycyl-L-glutamine monohydrate with bismuth trichloride has been synthesized through a solid-solid reaction of the two compounds. The resulting complex has the formula (BiCl₃)₂[NH₂CH₂CONHCH(COOH)CH₂CH₂COOH·H₂O]₃ and crystallizes in the monoclinic system with lattice parameters: a = 0.6914 nm, b = 0.7378 nm, c = 1.0005 nm, β = 194.1° .
Characterization of this complex using infrared (IR) spectroscopy, Raman spectroscopy, and thermal analysis indicates that it adopts a dimeric structure with unidentate coordination. Each bismuth atom and three chlorine atoms are arranged in a coplanar configuration within the complex .
Clinical Applications
The clinical applications of Glycyl-L-glutamine monohydrate primarily relate to its role in parenteral nutrition and potential therapeutic uses.
Parenteral Nutrition
Glycyl-L-glutamine is used in parenteral nutrition formulations, particularly as a more stable alternative to free glutamine. The recommended dosage in clinical settings typically ranges from 1-2 g amino acids/dipeptides (corresponding to 0.17-0.34 g nitrogen) per kg body weight per day. For a 70 kg patient, this translates to approximately 500-1000 mL of a solution containing Glycyl-L-glutamine, administered at a rate of 0.6-0.7 mL per kg body weight per hour .
Clinical Trial Findings
Clinical trials comparing nutrition solutions containing Glycyl-L-glutamine to those without the dipeptide have shown comparable tolerance and efficacy, particularly in patients recovering from moderate to major abdominal surgery. Plasma amino acid concentrations exhibited small to moderate changes during infusion, with slightly higher glutamine concentrations in the Glycyl-L-glutamine group, though all amino acid levels remained within normal ranges .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume